3-Cyclopropyl-3-methylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-3-methylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(7-2-3-7)6-10-5-4-9-8/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWQUNJJKAOYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1866558-79-3 | |
| Record name | 3-cyclopropyl-3-methylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Cyclopropyl 3 Methylmorpholine
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique for planning a chemical synthesis that starts with the target molecule and works backward to simpler, commercially available starting materials. For 3-Cyclopropyl-3-methylmorpholine, the key structural feature is the morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, which is further substituted at the 3-position with a cyclopropyl (B3062369) and a methyl group.
The primary disconnections for the morpholine ring involve breaking the C-N and C-O bonds. This leads to several potential synthetic precursors. A logical retrosynthetic approach would involve disconnecting the morpholine ring to reveal a key intermediate, a substituted vicinal amino alcohol. This precursor already contains the required carbon skeleton and stereochemistry, which can then be cyclized to form the target heterocycle.
Further disconnection of the vicinal amino alcohol precursor would lead to simpler starting materials. For instance, the bond between the carbon bearing the hydroxyl group and the adjacent carbon could be broken, suggesting a synthesis from an appropriate epoxide and an amine. Alternatively, disconnection at the C-N bond could point towards a synthesis involving a halo-alcohol and an amine.
Approaches to the Morpholine Ring Construction
The construction of the morpholine ring is a well-established area of organic synthesis, with numerous methods available. researchgate.netresearchgate.net These strategies can be adapted for the synthesis of this compound.
Cyclization of Vicinal Amino Alcohols and N/O-Substituted Derivativesresearchgate.net
The most common and direct route to morpholines is the cyclization of vicinal amino alcohols. researchgate.net In the context of this compound, this would involve the synthesis of a precursor such as 2-((2-cyclopropyl-2-hydroxypropyl)amino)ethan-1-ol. The cyclization of this intermediate can be achieved through various methods, often involving dehydration or activation of one of the hydroxyl groups.
| Precursor Type | Cyclization Method | Reagents | Reference |
| Vicinal Amino Alcohol | Dehydration | Strong acids (e.g., H₂SO₄), heat | researchgate.net |
| N-Substituted Amino Alcohol | Intramolecular Williamson Ether Synthesis | Base (e.g., NaH), followed by alkylation with a haloethanol | thieme-connect.com |
| O-Substituted Amino Alcohol | Intramolecular Amination | Conversion of a hydroxyl to a leaving group (e.g., tosylate), followed by treatment with a base | researchgate.net |
Reactions Involving Oxiranes and Aziridines as Precursorsresearchgate.net
Oxiranes (epoxides) and aziridines are valuable three-membered ring precursors for the synthesis of morpholines. researchgate.netresearchgate.net The ring-opening of these strained heterocycles with appropriate nucleophiles provides a regioselective pathway to substituted amino alcohols, which can then undergo cyclization.
For the synthesis of this compound, a key intermediate could be a cyclopropyl-substituted aziridine (B145994). Ring-opening of an activated N-Bts (N-2-benzothiazolesulfonyl) aziridine with an organocuprate has been shown to be an effective method for introducing substituents. acs.orgscribd.comnih.gov A subsequent ring annulation reaction can then form the morpholine ring. acs.orgscribd.comnih.gov Alternatively, the reaction of aziridines with halogenated alcohols can lead to the formation of morpholines through an SN2-type ring opening followed by intramolecular cyclization. researchgate.net
| Precursor | Reaction Type | Reagents | Reference |
| Aziridine | Ring-opening with organocuprate and annulation | Organocuprate, vinylsulfonium salt, microwave irradiation | acs.orgscribd.comnih.gov |
| Aziridine | Ring-opening with haloalcohol | Lewis acid (e.g., Cu(OTf)₂), base | researchgate.net |
| Epoxide | Ring-opening with an amino alcohol | - | rsc.org |
Base-Catalyzed Cyclization Strategiesresearchgate.net
Base-catalyzed cyclization is a common strategy for forming the morpholine ring, particularly when a precursor containing a good leaving group is available. researchgate.net For instance, the reductive amination of an α-haloketone with an aminoethanol, followed by base-catalyzed cyclization, can yield a morpholine. researchgate.net In the synthesis of this compound, this would involve a precursor such as 1-chloro-3-cyclopropyl-3-hydroxybutan-2-one.
A cascade reaction involving the ring opening of an oxazetidine with a nucleophile, such as an α-formyl ester, in the presence of a base can also lead to the formation of substituted morpholines. nih.govacs.org
| Precursor Type | Cyclization Method | Base | Reference |
| Haloalkoxy amine | Intramolecular Nucleophilic Substitution | Strong base (e.g., KOH) | researchgate.net |
| α-Halo amide | Intramolecular Cyclization | Base (e.g., NaH) | thieme-connect.com |
| Oxazetidine and α-formyl ester | Cascade reaction | Organic or inorganic bases (e.g., DBU, K₂CO₃) | nih.govacs.org |
Reductive Etherification Methodsresearchgate.net
Reductive etherification provides another pathway to the morpholine skeleton. An indium(III)-catalyzed intramolecular reductive etherification of keto alcohols has been developed for the synthesis of a variety of substituted morpholines. oup.comoup.com This method is notable for its good functional group tolerance and high diastereoselectivity. oup.comoup.com For the target molecule, a suitable precursor would be an N-protected amino ketone.
More recently, an acid-catalyzed reductive etherification of N-propargyl amino alcohols has been shown to produce cis-disubstituted morpholines stereoselectively. rsc.org
| Precursor Type | Catalyst/Reducing Agent | Key Features | Reference |
| Keto alcohol | InBr₃, Et₃SiH | Mild conditions, good functional group tolerance | oup.comoup.com |
| N-Propargyl amino alcohol | Ag(OTf)₂, Et₃SiH | Stereoselective formation of cis-disubstituted morpholines | rsc.org |
Nucleophilic Substitution Reactions for Morpholine Core Formationnih.gov
The formation of the morpholine ring can also be achieved through intramolecular nucleophilic substitution reactions. A common approach involves the coupling of an amino alcohol with an α-halo acid chloride to form an amide, which then undergoes intramolecular cyclization upon treatment with a base. thieme-connect.com Reduction of the resulting morpholinone yields the desired morpholine. This versatile method allows for the independent introduction of substituents on the morpholine ring. thieme-connect.com
Palladium-catalyzed carboamination reactions of O-allyl ethanolamines with aryl or alkenyl halides represent another powerful strategy for constructing the morpholine core. nih.gov This approach allows for the stereocontrolled synthesis of substituted morpholines. nih.gov
| Reaction Type | Key Intermediates | Reagents | Reference |
| Intramolecular Cyclization of an Amide | α-Halo amide, Morpholinone | Base (e.g., NaH), Reducing agent (e.g., LiAlH₄) | thieme-connect.com |
| Palladium-catalyzed Carboamination | O-Allyl ethanolamine (B43304) | Pd catalyst, Aryl/Alkenyl halide | nih.gov |
| Halonium-mediated Cyclization | Unsaturated amine | NBS, In(OTf)₃, DBU | nih.gov |
Introduction and Elaboration of the Cyclopropyl Moiety
The construction of the this compound scaffold requires the formation of a three-membered carbocyclic ring either prior to or after the assembly of the morpholine heterocycle. The methods for creating the cyclopropane (B1198618) ring are diverse, each offering distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance. The primary approaches involve the addition of a one-carbon unit to an alkene (cyclopropanation) or the intramolecular cyclization of a three-carbon chain.
Two general retrosynthetic disconnections for this compound are considered. The first involves the cyclopropanation of a pre-formed morpholine derivative containing a double bond at the C3-position (an enamine or enamide equivalent). The second involves building the morpholine ring onto a precursor that already contains the cyclopropylmethyl moiety. The following sections detail specific chemical reactions that can be employed for the crucial cyclopropanation step.
Catalytic Cyclopropanation of Alkenes
Catalytic cyclopropanation of alkenes is a powerful and widely used method for constructing cyclopropane rings. This approach typically involves the reaction of an alkene with a carbene or carbenoid species generated in situ, often mediated by a transition metal catalyst. marquette.edu The catalyst plays a crucial role in controlling the reactivity and selectivity of the carbene transfer process. For the synthesis of this compound, a key intermediate would be a 3-methyl-3-vinylmorpholine or a related enamide derivative, which would undergo cyclopropanation.
The decomposition of diazo compounds, such as ethyl diazoacetate, by transition metal catalysts generates metal-carbene intermediates that readily react with alkenes to form cyclopropanes. chinesechemsoc.org Catalysts based on rhodium, copper, palladium, and cobalt are commonly employed. marquette.edulookchemmall.com The reaction is versatile, but the use of potentially explosive diazo compounds requires careful handling.
In the context of synthesizing the target molecule, an enamide precursor could be subjected to catalytic cyclopropanation. Gold-catalyzed asymmetric cyclopropanation of enamides with α-aryl diazoacetates has been shown to produce densely substituted cyclopropylamines with high enantioselectivity and diastereoselectivity. acs.orgresearchgate.net Similarly, rhodium(I)/diene complexes catalyze the highly enantioselective cyclopropanation of primary N-vinylamides. acs.org While these examples typically install a carboxylate group on the cyclopropane ring, subsequent chemical modifications could deliver the desired simple cyclopropyl group.
Cobalt(II)-based metalloradical catalysis offers another pathway, capable of activating diazo compounds for asymmetric radical cyclopropanation of a broad range of alkenes, including those that are challenging for other systems.
| Catalyst System | Substrate Type | Key Features |
| Au(I)/Chiral Phosphoramidite | Enamides, α-Aryl Diazoacetates | Good yields, excellent enantioselectivities (up to 98% ee) and diastereoselectivities. acs.orgresearchgate.net |
| Rh(I)/Chiral Diene | Primary N-Vinylamides, Diazoacetates | High stereoselectivities (>20:1 dr, up to 99% ee) under mild conditions. acs.org |
| Pd(OAc)₂ | Electron-Deficient Olefins, Aryldiazoacetates | Efficient for cyclopropanation of α,β-unsaturated carbonyl compounds. |
| Co(II)/Chiral Porphyrin | Alkenes, Diazoalkanes | Metalloradical catalysis enables asymmetric radical cyclopropanation. |
This table summarizes catalyst systems for diazo-mediated cyclopropanation applicable to enamide or related alkene precursors.
The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that avoids the use of diazo compounds. wikipedia.orgtcichemicals.com It involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgyoutube.com This reagent adds to an alkene in a stereospecific, concerted fashion, meaning the stereochemistry of the alkene is retained in the cyclopropane product. mdpi.com
A significant advantage of the Simmons-Smith reaction is its broad functional group tolerance, including ethers and amines, making it suitable for direct application to unsaturated morpholine precursors. tcichemicals.com The reaction is often directed by proximal hydroxy groups, which chelate to the zinc reagent and direct the cyclopropanation to the syn face of the double bond. organic-chemistry.org This directing effect can be exploited for diastereoselective synthesis. For instance, the cyclopropanation of an allylic alcohol precursor prior to morpholine ring formation could establish the required stereochemistry. marquette.edu
Modifications of the original protocol exist, such as the Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) and diiodomethane, often leading to higher reactivity and yields. wikipedia.orgmdpi.com Asymmetric variants, employing stoichiometric chiral additives or catalytic amounts of a chiral ligand, have been developed to achieve high enantioselectivity in the cyclopropanation of allylic alcohols and other alkenes. marquette.edu A reaction of Et₂Zn and CH₂I₂ on an enamide, for example, can lead to cyclopropanation. nih.gov
| Reagent System | Substrate Type | Key Features |
| CH₂I₂ / Zn-Cu | Alkenes, Allylic Alcohols | Classic conditions, stereospecific syn-addition. wikipedia.org |
| Et₂Zn / CH₂I₂ (Furukawa) | Unfunctionalized Alkenes, Enol ethers | Increased reactivity and yield. wikipedia.orgmdpi.com |
| Et₂Zn / CH₂I₂ / Chiral Ligand | Allylic Alcohols | Catalytic asymmetric versions provide high enantioselectivity. marquette.edu |
| Et₂Zn / CH₂I₂ | Enamides | Can be used to form cyclopropanated amide structures. nih.gov |
This table presents common reagent systems for the Simmons-Smith reaction and its variants.
Cycloalkylation (Double Alkylation) of CH-Acids
The formation of a cyclopropane ring can also be achieved through the intramolecular cyclization of a 1,3-dihaloalkane or by the double alkylation of a compound containing an active methylene (B1212753) group (a CH-acid) with a 1,2-dihaloethane. A more common and versatile strategy is the Michael-initiated ring closure (MIRC). rsc.org In this reaction, a nucleophile adds to an electron-deficient alkene (a Michael acceptor) that also contains a leaving group at the α- or β'-position. The resulting enolate then undergoes an intramolecular nucleophilic substitution to close the three-membered ring.
For the synthesis of this compound, one could envision a strategy starting from a 3-methyl-morpholin-2-one. Deprotonation at the C3 position would generate a nucleophile that could react with a suitable electrophile to form the cyclopropane ring. More plausibly, an α,β-unsaturated morpholinone could serve as a Michael acceptor. Reaction with a nucleophile like a malonate ester, followed by an intramolecular cyclization, would furnish a functionalized cyclopropane attached to the morpholine ring. rsc.org
The reaction of sulfur ylides with α,β-unsaturated carbonyl compounds, as discussed in the Corey-Chaykovsky reaction, is a prime example of a MIRC-type cyclopropanation. rsc.org
Corey-Chaykovsky Reaction and Sulfur Ylide Approaches
The Corey-Chaykovsky reaction provides a powerful method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds (enones). organic-chemistry.org The reaction utilizes sulfur ylides, typically dimethyloxosulfonium methylide or dimethylsulfonium methylide. bohrium.com These ylides are generated in situ by treating the corresponding sulfonium (B1226848) or sulfoxonium salt with a strong base.
When a stabilized sulfur ylide, such as dimethyloxosulfonium methylide, reacts with an enone, it undergoes a conjugate (1,4-) addition to the double bond. organic-chemistry.org The resulting enolate then displaces the dimethyl sulfoxide (B87167) group in an intramolecular Sₙ2 reaction to form the cyclopropane ring. marquette.edu This sequence makes the Corey-Chaykovsky reaction a type of MIRC.
To synthesize this compound, a precursor such as N-acyl-3-methylidene-morpholine-2-one could serve as the required α,β-unsaturated system. The conjugate addition of the sulfur ylide would generate the cyclopropane ring at the 3-position. Subsequent reduction of the ketone and other functional group manipulations would lead to the final product. The use of chiral sulfur ylides can induce asymmetry, leading to enantiomerically enriched cyclopropane products. nih.gov Vinylsulfonium salts have also emerged as versatile reagents that react with nucleophiles like β-amino alcohols to form morpholine rings, representing another synthetic avenue where sulfur-based reagents are key. scribd.comchim.it
| Sulfur Ylide | Precursor Salt | Typical Base | Substrate |
| Dimethyloxosulfonium methylide | Trimethylsulfoxonium iodide | NaH | α,β-Unsaturated ketones, esters, amides |
| Dimethylsulfonium methylide | Trimethylsulfonium iodide | NaH, n-BuLi | Ketones, Aldehydes (primarily for epoxidation) |
| Chiral Sulfonium Ylides | Chiral Sulfonium Salts | Various bases | Enones, Imines (for asymmetric synthesis) nih.gov |
This table details common sulfur ylides and their application in the Corey-Chaykovsky reaction.
Kulinkovich Reaction and Related Cyclopropanations
The Kulinkovich reaction originally described the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as Ti(O-iPr)₄. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester. acsgcipr.org
Significantly, this methodology has been extended to other carbonyl derivatives, including amides and nitriles, to generate cyclopropylamines. organic-chemistry.orgacsgcipr.org The reaction of a Grignard reagent with an amide in the presence of a titanium catalyst provides direct access to cyclopropylamines, a process sometimes referred to as the Kulinkovich-de Meijere reaction. This is highly relevant to the synthesis of this compound, as a morpholinone is a cyclic amide. A suitably substituted morpholinone could potentially undergo this reaction to directly install the cyclopropyl group.
A related transformation, the Kulinkovich-Szymoniak reaction, converts nitriles into primary cyclopropylamines using Grignard reagents and stoichiometric titanium(IV) isopropoxide. organic-chemistry.org This could be applied to a precursor containing a nitrile group, which is then elaborated into the morpholine ring. These titanium-mediated cyclopropanations are powerful tools for creating cyclopropylamines from readily available starting materials. nih.gov
| Reaction Name | Substrate | Reagents | Product |
| Kulinkovich Reaction | Ester | Grignard reagent, Ti(O-iPr)₄ (cat.) | Cyclopropanol organic-chemistry.org |
| Kulinkovich-de Meijere | Amide / Lactam | Grignard reagent, Ti(O-iPr)₄ | Cyclopropylamine (B47189) acsgcipr.org |
| Kulinkovich-Szymoniak | Nitrile | Grignard reagent, Ti(O-iPr)₄ (stoich.) | Primary Cyclopropylamine organic-chemistry.org |
This table compares the Kulinkovich reaction and its variants for the synthesis of cyclopropyl compounds.
Utilization of Pre-formed Cyclopropyl Building Blocks
Key strategies include:
Ring-closing reactions: A common method involves the cyclization of an appropriately substituted amino alcohol that already bears the cyclopropyl-methyl group at the desired position. For instance, a precursor like 1-(cyclopropyl)-2-(2-hydroxyethylamino)propan-1-ol could be cyclized under dehydrating conditions to form the morpholine ring.
Reactions with cyclopropyl-containing epoxides: The reaction of a cyclopropyl-substituted epoxide with an ethanolamine derivative can be a viable route. The epoxide ring opening by the amine, followed by intramolecular cyclization, would lead to the formation of the morpholine ring.
Use of cyclopropyl-containing α-amino acids: Cyclopropane α-amino acids can serve as versatile starting materials. researchgate.net These can be reduced to the corresponding amino alcohols and subsequently cyclized to form the morpholine ring. The synthesis of these specialized amino acids can be achieved through methods like the treatment of α-nitroesters with iodobenzene (B50100) diacetate in the presence of a Rh(II) catalyst and an olefin, followed by reduction of the nitro group. researchgate.net
Stereoselective and Asymmetric Synthesis of this compound
The synthesis of specific stereoisomers of this compound requires precise control over the formation of the chiral centers. This can be achieved through various stereoselective and asymmetric synthetic methodologies.
Enantioselective Ring-Forming Reactions for Morpholine Derivatives
The creation of the chiral centers during the formation of the morpholine ring is a key strategy for producing enantiomerically pure this compound. Several enantioselective methods for the synthesis of substituted morpholines have been developed.
Asymmetric cyclization of aminoalkynes: A tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation can be used to synthesize 3-substituted morpholines from aminoalkyne substrates with high enantioselectivity. organic-chemistry.org This approach relies on a ruthenium catalyst with a chiral ligand to control the stereochemical outcome. organic-chemistry.org
Ring opening of aziridines: A regio- and stereoselective strategy for synthesizing substituted morpholines involves the ring-opening of activated aziridines with halogenated alcohols, followed by base-mediated intramolecular cyclization. researchgate.net
Chemoenzymatic synthesis: An alternative approach utilizes hydroxynitrile lyase-mediated cyanide addition to aldehydes to create chiral cyanohydrins, which are then converted to the desired morpholine derivatives through a series of steps. acs.org
Diastereoselective Control in Cyclopropyl Group Introduction
When the cyclopropyl group is introduced during the synthesis, controlling the diastereoselectivity of this step is crucial for obtaining the desired stereoisomer.
Rhodium-catalyzed cyclopropanation: The use of rhodium catalysts in the cyclopropanation of olefins is a well-established method. The diastereoselectivity of this reaction can be influenced by the choice of catalyst and the substrate. beilstein-journals.org For instance, the cyclopropanation of an allylic alcohol precursor can proceed with high diastereoselectivity, often directed by the hydroxyl group.
Simmons-Smith cyclopropanation: The Simmons-Smith reaction, which uses a diiodomethane and a zinc-copper couple, is another common method for cyclopropanation. marquette.edu When applied to chiral allylic alcohols, the reaction can exhibit high diastereoselectivity, with the stereochemical outcome influenced by the directing effect of the alcohol group. wiley-vch.de
Michael-initiated ring closure: The reaction of sulfur ylides with electrophilic alkenes, known as the Corey-Chaykovsky reaction, is a key method for synthesizing donor-acceptor cyclopropanes and can be controlled to achieve diastereoselectivity. researchgate.net
Chiral Auxiliary and Catalyst-Controlled Methodologies
The use of chiral auxiliaries and catalysts is a cornerstone of asymmetric synthesis, allowing for the selective formation of one enantiomer over the other.
Chiral auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction. For example, chiral oxazolidinones can be used to control the stereochemistry of aldol (B89426) reactions, which can be a key step in building the carbon skeleton of the target molecule. researchgate.net After the desired stereocenter is created, the auxiliary is removed.
Chiral catalysts: Chiral catalysts, such as those based on transition metals like rhodium, ruthenium, or iridium complexed with chiral ligands, can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer. organic-chemistry.orgacs.org For instance, chiral iridium catalysts have been shown to be highly effective in the enantioselective hydrogenation of olefins. acs.org Cobalt-based catalytic systems have also been developed for asymmetric radical bicyclization reactions to construct cyclopropane-fused tetrahydrofurans with excellent stereoselectivity. nih.gov
Resolution Techniques for Enantiomeric Purity
When a synthesis results in a mixture of enantiomers (a racemate), resolution techniques can be employed to separate them and obtain the desired enantiomerically pure compound.
Classical resolution: This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques such as crystallization or chromatography. After separation, the resolving agent is removed to yield the individual enantiomers.
Enzymatic resolution: Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, lipases can be used for the enantioselective acylation of racemic alcohols.
Functional Group Interconversions and Post-Cyclization Modifications at the Morpholine and Cyclopropyl Moieties
Following the construction of the core this compound structure, further modifications to the morpholine ring or the cyclopropyl group can be carried out to synthesize derivatives with specific properties. These transformations are known as functional group interconversions. imperial.ac.ukresearchgate.net
Modifications at the Morpholine Moiety:
N-Alkylation/N-Arylation: The secondary amine of the morpholine ring is nucleophilic and can be readily alkylated or arylated to introduce various substituents on the nitrogen atom. wikipedia.org
Oxidation: The nitrogen atom can be oxidized to form an N-oxide. The carbon atoms of the morpholine ring can also be oxidized to introduce carbonyl groups, potentially leading to morpholinones. mdpi.com
Ring Opening: Under certain conditions, the morpholine ring can be opened. For example, treatment with reagents like phosphorus oxychloride can lead to ring-opened products containing an N-chloroalkyl function, which can be used for further derivatization. clockss.org
Modifications at the Cyclopropyl Moiety:
Ring Opening: The strained cyclopropane ring can be opened under various conditions, such as hydrogenation or treatment with electrophiles, leading to acyclic products. The regioselectivity of the ring opening is often influenced by the substituents on the ring. researchgate.net
Substitution: If the cyclopropyl ring is appropriately functionalized (e.g., with a hydroxyl or halo group), these groups can be substituted to introduce other functionalities.
Addition Reactions: If the cyclopropyl group is part of a vinylcyclopropane (B126155) system, addition reactions across the double bond can be performed. researchgate.net
The choice of reagents and reaction conditions for these post-cyclization modifications is crucial to ensure the desired transformation occurs without affecting other parts of the molecule.
N-Alkylation and Acylation Reactions on the Morpholine Nitrogen
The nitrogen atom in the morpholine ring of this compound is a secondary amine, making it a nucleophilic center and a prime site for synthetic modification. N-alkylation and N-acylation are fundamental reactions for introducing a wide variety of substituents, which can significantly alter the compound's chemical and biological properties.
N-Alkylation involves the reaction of the morpholine nitrogen with an alkylating agent, typically an alkyl halide (e.g., alkyl chloride, bromide, or iodide) or a sulfonate ester, in the presence of a base. The base is used to neutralize the acid generated during the reaction. This process is a standard method for preparing tertiary amines. In the context of complex molecule synthesis, N-alkylation of a morpholine nitrogen is a common strategy to introduce linkers or other functional pharmacophores. nih.gov For instance, traditional alkylation with reagents like 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one using a base such as potassium carbonate is a documented approach for similar scaffolds. nih.gov
N-Acylation introduces an acyl group to the morpholine nitrogen, forming an amide. This is typically achieved by reacting the morpholine with an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). google.com Acylation can also be performed using an active ester intermediate, which can be prepared by reacting a carboxylic acid with reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) in the presence of N-methylmorpholine. google.com
The table below summarizes the general conditions for these transformations.
| Reaction Type | Reagent Class | Typical Base/Catalyst | Product Type |
| N-Alkylation | Alkyl Halides (R-X) | K₂CO₃, NaH, Et₃N | Tertiary Amine |
| N-Acylation | Acyl Chlorides (RCOCl) | Et₃N, Pyridine | Amide |
| N-Acylation | Carboxylic Acids (RCOOH) | EDC, DCC, HATU | Amide |
Functionalization of Ring Carbon Atoms (e.g., Halogenation, Oxidation)
Functionalizing the carbon atoms of the morpholine ring is generally more challenging than modifying the nitrogen atom due to the lower reactivity of the C-H bonds. However, specific methods can be employed to introduce functional groups like halogens or carbonyls.
Oxidation of the carbon atoms adjacent to the ring's heteroatoms (nitrogen and oxygen) is a plausible route for functionalization. The use of N-methylmorpholine N-oxide (NMO) as a co-oxidant in various reactions, such as in combination with tetrapropylammonium (B79313) perruthenate (TPAP) for oxidizing alcohols to aldehydes, is well-documented. researchgate.netdiva-portal.org This suggests that the nitrogen of the this compound could first be oxidized to the corresponding N-oxide. This N-oxide intermediate could then potentially facilitate further reactions on the adjacent ring carbons. Direct oxidation of a C-H bond to a carbonyl group on a morpholine ring typically requires potent oxidizing agents and may lead to ring opening or other side reactions if not carefully controlled. researchgate.net
Halogenation of the morpholine ring can introduce halogen atoms (Cl, Br, I), which serve as versatile handles for further synthetic transformations, such as cross-coupling reactions. While direct halogenation of the saturated morpholine ring is not straightforward, radical halogenation using reagents like N-bromosuccinimide (NBS) could potentially functionalize the ring, particularly at positions alpha to the oxygen atom. mdpi.com Alternatively, functionalization can be approached through the synthesis of the morpholine ring from already-functionalized precursors. researchgate.net
The following table outlines potential functionalization reactions on the ring carbons.
| Reaction Type | Reagent/Method | Potential Product | Notes |
| Oxidation | TPAP / NMO | Morpholinone | Oxidation likely occurs at carbons adjacent to N or O. |
| Halogenation | NBS, SO₂Cl₂ | Halogenated Morpholine | Radical conditions may be required for saturated rings. |
Modifications at the Methyl Substituent
The methyl group at the C-3 position is composed of strong, non-polar C-H bonds, making it the least reactive site on the molecule for ionic reactions. However, it can be functionalized through radical pathways.
A primary method for functionalizing the methyl group is free-radical halogenation . This reaction typically uses N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (like AIBN or UV light) to replace one of the methyl hydrogens with a halogen. This would convert the methyl group into a halomethyl group (e.g., -CH₂Br).
Once formed, the halomethyl group is a versatile electrophilic site. It can undergo nucleophilic substitution reactions with a wide range of nucleophiles. For example, reaction with sodium cyanide would yield a nitrile, hydrolysis could produce an alcohol (-CH₂OH), and reaction with an amine would lead to an aminomethyl derivative. The resulting alcohol could be further oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH), opening up a vast array of subsequent chemical transformations.
| Step | Reaction Type | Typical Reagent | Intermediate/Product |
| 1 | Radical Halogenation | NBS, AIBN/light | 3-(Bromomethyl)-3-cyclopropylmorpholine |
| 2a | Nucleophilic Substitution | NaCN | 2-(3-Cyclopropylmorpholin-3-yl)acetonitrile |
| 2b | Hydrolysis | H₂O / Base | (3-Cyclopropylmorpholin-3-yl)methanol |
| 2c | Amination | R₂NH | 3-Cyclopropyl-3-((dialkylamino)methyl)morpholine |
Advanced Spectroscopic and Structural Characterization of 3 Cyclopropyl 3 Methylmorpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationalsachim.comresearchgate.netgoogle.comrsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like 3-Cyclopropyl-3-methylmorpholine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment. ipb.pt
Proton (¹H) NMR Spectral Analysisgoogle.comrsc.org
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound would exhibit distinct signals corresponding to the methyl group, the morpholine (B109124) ring protons, and the cyclopropyl (B3062369) group protons.
The methyl protons (CH₃) at the C3 position would appear as a singlet, being isolated from other protons. The protons on the morpholine ring are expected to appear as complex multiplets in the aliphatic region due to their diastereotopic nature and coupling with each other. The protons of the cyclopropyl group, known for their unique electronic environment, would resonate in the upfield region of the spectrum, also as complex multiplets. acs.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
| Cyclopropyl CH₂ | 0.2 - 0.6 | Multiplet | 4H |
| Cyclopropyl CH | 0.7 - 1.1 | Multiplet | 1H |
| Methyl (C3-CH₃) | 1.0 - 1.5 | Singlet | 3H |
| Morpholine CH₂ (C2, C6) | 3.5 - 3.9 | Multiplet | 4H |
| Morpholine CH₂ (C5) | 2.5 - 3.0 | Multiplet | 2H |
| Amine NH | 1.5 - 2.5 | Broad Singlet | 1H |
Carbon-13 (¹³C) NMR Spectral Analysisgoogle.comrsc.org
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Based on the structure of this compound, which has a plane of symmetry, six distinct carbon signals are expected.
The analysis would distinguish the quaternary carbon at C3, the methyl carbon, the three unique carbons of the morpholine ring (C2, C5, C6), and the two carbons of the cyclopropyl group. docbrown.infodocbrown.info Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ ppm) | Carbon Type |
| Cyclopropyl CH₂ | 5 - 15 | CH₂ |
| Cyclopropyl CH | 15 - 25 | CH |
| Methyl (C3-CH₃) | 20 - 30 | CH₃ |
| Morpholine C5 | 45 - 55 | CH₂ |
| Quaternary C3 | 55 - 65 | C |
| Morpholine C2, C6 | 65 - 75 | CH₂ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)nih.govhmdb.ca
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. scribd.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be used to trace the connectivity within the morpholine ring and the cyclopropyl group. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This technique would definitively link the proton signals of the methyl, morpholine, and cyclopropyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum. scribd.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically two to four bonds). This is vital for identifying the connectivity around quaternary carbons. For this compound, HMBC would show correlations from the methyl protons and the cyclopropyl protons to the quaternary carbon C3, confirming the substitution pattern. nih.govscribd.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, revealing through-space correlations. It can help to confirm the chair conformation of the morpholine ring and the relative orientation of the substituents. ipb.pt
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysisresearchgate.netgoogle.comrsc.orgnih.govnih.gov
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)google.comrsc.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. nih.govdiva-portal.org For this compound (C₈H₁₅NO), the exact mass can be calculated and compared with the experimental value to confirm its molecular formula. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. uni.lu
Table 3: Predicted HRMS Data for this compound (C₈H₁₅NO) Adducts uni.lu
| Adduct | Mass-to-Charge (m/z) |
| [M+H]⁺ | 142.12265 |
| [M+Na]⁺ | 164.10459 |
| [M+K]⁺ | 180.07853 |
| [M+NH₄]⁺ | 159.14919 |
The monoisotopic mass of the neutral molecule is 141.11537 Da. uni.lu
LC-MS and UPLC-MS Applicationsresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are hybrid techniques that combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. google.comnih.gov These methods are widely used in pharmaceutical and chemical analysis for several purposes:
Purity Analysis: LC-MS can separate the target compound from impurities, starting materials, and by-products, with the mass spectrometer confirming the identity of each separated peak.
Reaction Monitoring: The progress of a chemical reaction to synthesize this compound can be monitored by taking small aliquots of the reaction mixture and analyzing them by LC-MS to track the consumption of reactants and the formation of the product.
Metabolic Studies: In a research context, LC-MS/MS is the primary tool used to identify and quantify metabolites of a compound in biological matrices. nih.gov
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the molecule's vibrational modes. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its distinct structural components: the morpholine ring, the methyl group, and the cyclopropyl group.
The analysis of the IR spectrum allows for the confirmation of the compound's core structure. The C-O-C ether linkage within the morpholine ring is expected to produce a strong, characteristic stretching vibration. Similarly, the C-N stretching of the secondary amine in the ring will be present. The spectrum will also be populated by various C-H stretching and bending vibrations from the methyl, cyclopropyl, and morpholine ring methylene (B1212753) groups. The presence of the strained cyclopropyl ring may show C-H stretching vibrations at slightly higher frequencies (>3000 cm⁻¹) compared to the other saturated C-H bonds. While specific experimental spectra for this exact compound are not publicly available, a table of expected vibrational frequencies can be constructed based on known data for its constituent functional groups. nih.govresearchgate.net
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Medium-Weak |
| C-H (Cyclopropyl) | Stretch | 3000 - 3100 | Medium-Weak |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong |
| C-O (Ether) | Stretch | 1070 - 1150 | Strong |
| C-N (Amine) | Stretch | 1020 - 1250 | Medium |
| CH₂ | Bend (Scissoring) | 1440 - 1480 | Medium |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the structure of this compound by mapping electron density to reveal exact atomic positions, bond lengths, bond angles, and torsional angles.
If a suitable single crystal of the compound were grown, X-ray diffraction analysis would confirm the connectivity of the cyclopropyl and methyl groups to the C3 position of the morpholine ring. It would also reveal the preferred conformation of the morpholine ring, which is typically a chair conformation, and the spatial orientation of the substituents. While a crystal structure for this compound itself is not publicly deposited, data for a related, more complex molecule containing a 3-methylmorpholine (B1346471) moiety, (R)-4-(6-(1-(cyclopropylsulfonyl)cyclopropyl)-2-(1H-indol-4-yl)pyrimidin-4-yl)-3-methylmorpholine, is available and illustrates the type of data obtained. rcsb.orgrcsb.org
Table 2: Illustrative Crystallographic Data Parameters (Based on a Related Morpholine Structure)
| Parameter | Example Value | Description |
|---|---|---|
| PDB ID | 5UK8 | Unique identifier in the Protein Data Bank for the example structure. rcsb.orgrcsb.org |
| Method | X-RAY DIFFRACTION | The experimental technique used. rcsb.org |
| Space Group | P 2₁ 2₁ 2₁ | Describes the symmetry of the crystal lattice. rcsb.orgrcsb.org |
| Unit Cell Lengths (Å) | a=104.03, b=107.10, c=134.71 | The dimensions of the basic repeating unit of the crystal. rcsb.org |
| Unit Cell Angles (˚) | α=90, β=90, γ=90 | The angles between the unit cell axes. rcsb.org |
This data allows for the creation of a detailed 3D model, confirming stereochemistry and revealing intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing in the solid state.
Chromatographic Purity Assessment (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential analytical techniques for determining the purity of a chemical compound. These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reversed-phase HPLC or UPLC method would typically be employed.
In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and a polar organic solvent such as acetonitrile, sometimes with modifiers like trifluoroacetic acid (TFA). google.comacs.org The purity of a sample is determined by injecting a solution of the compound into the chromatograph and monitoring the eluent with a detector, commonly a UV detector. An ideally pure sample would yield a single, sharp peak at a characteristic retention time (Rt). The purity is quantified by calculating the area of the main peak as a percentage of the total area of all detected peaks. In pharmaceutical and chemical development, purities of greater than 95% are often required. mdpi.comnih.govnih.gov
Table 3: Typical Parameters for HPLC/UPLC Purity Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| System | HPLC or UPLC | Separation and quantification instrument. acs.orgnih.gov |
| Column | C18 (e.g., Acquity UPLC BEH C18) | Stationary phase for reversed-phase separation. nih.gov |
| Mobile Phase | Acetonitrile/Water Gradient with 0.1% TFA | Solvent system to elute the compound. acs.org |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. google.com |
| Detection | UV at 210 nm or 254 nm | Method for detecting the compound as it elutes. google.comacs.org |
| Retention Time (Rt) | Compound-specific | The time at which the compound's peak is detected. nih.gov |
Thermal Analysis Techniques for Crystalline Forms (e.g., DSC, TGA)
Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the physical and chemical properties of a substance as a function of temperature. These methods are crucial for identifying crystalline forms (polymorphs), determining melting points, and assessing thermal stability. rsc.orggoogle.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram for this compound would reveal key thermal events. An endothermic peak would indicate the melting point (Tm) of the crystalline solid. acs.org The presence of multiple melting peaks could suggest polymorphism or the presence of impurities. Glass transitions (Tg), which are characteristic of amorphous solids, can also be detected. google.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. A TGA curve provides information about the thermal stability and decomposition temperature of the compound. For this compound, the TGA thermogram would show a stable baseline (no mass loss) until the temperature is high enough to initiate decomposition, at which point a significant drop in mass would be observed. google.comgoogle.com This analysis can also detect the presence of residual solvents or water, which would be seen as an initial mass loss at lower temperatures.
Table 4: Data Obtained from Thermal Analysis
| Analysis | Parameter | Description |
|---|---|---|
| DSC | Melting Point (Tm) / Onset Temperature | The temperature at which the compound transitions from solid to liquid. acs.org |
| DSC | Glass Transition (Tg) | The temperature at which an amorphous solid transitions from a glassy to a rubbery state. google.com |
| DSC | Enthalpy of Fusion (ΔHfus) | The amount of energy required to melt the sample. |
| TGA | Decomposition Temperature (Td) / Onset | The temperature at which the compound begins to chemically degrade. google.com |
| TGA | Mass Loss (%) | The percentage of mass lost due to decomposition or volatilization of solvents. acs.org |
Together, these advanced analytical techniques provide a robust and detailed characterization of this compound, confirming its chemical identity, three-dimensional structure, purity, and thermal behavior.
Theoretical and Computational Investigations of 3 Cyclopropyl 3 Methylmorpholine
Quantum Chemical Calculations for Electronic Structure and Stability
Detailed quantum chemical calculations specifically for 3-cyclopropyl-3-methylmorpholine are not extensively documented in publicly available scientific literature. However, the principles of Density Functional Theory (DFT) and ab initio methods are routinely applied to understand the electronic structure and stability of related morpholine (B109124) and cyclopropane-containing compounds.
Density Functional Theory (DFT) Applications (e.g., B3LYP, PBE0, B2PLYP)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Functionals like B3LYP, PBE0, and B2PLYP are commonly employed to provide a balance between computational cost and accuracy. For a molecule like this compound, DFT calculations would typically be used to determine optimized molecular geometry, electronic energies, and the distribution of electron density.
These calculations can predict key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability. While specific values for this compound are not published, studies on similar structures suggest that the nitrogen and oxygen atoms of the morpholine ring would be the primary sites of electron density.
A hypothetical table of results from a DFT study on this compound might look like this:
| Computational Method | Basis Set | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| B3LYP | 6-31G(d) | (Value) | (Value) | (Value) | (Value) |
| PBE0 | cc-pVTZ | (Value) | (Value) | (Value) | (Value) |
| B2PLYP | def2-TZVP | (Value) | (Value) | (Value) | (Value) |
Note: The values in this table are placeholders and represent the type of data that would be generated from such a study.
Ab Initio Methods (e.g., Hartree-Fock, RI-MP2)
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., RI-MP2), are based on first principles without the use of empirical parameters. Hartree-Fock theory provides a fundamental approximation of the molecular orbitals but does not fully account for electron correlation.
Second-order Møller-Plesset perturbation theory (MP2), often implemented with the resolution of the identity (RI) approximation to reduce computational cost, offers a more accurate description by including electron correlation effects. These methods are valuable for obtaining reliable geometries and energies. For this compound, RI-MP2 calculations would provide a more refined understanding of its stability and electronic structure compared to HF.
A comparative table of ab initio results could be presented as follows:
| Computational Method | Basis Set | Total Energy (Hartree) | Correlation Energy (Hartree) |
| Hartree-Fock | cc-pVDZ | (Value) | N/A |
| RI-MP2 | cc-pVDZ | (Value) | (Value) |
Note: The values in this table are placeholders and represent the type of data that would be generated from such a study.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is a key determinant of its physical and chemical properties. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.
Ring Conformation of the Morpholine Heterocycle
The morpholine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. In this compound, the substituents at the C3 position will influence the preference for either an axial or equatorial orientation. The bulky cyclopropyl (B3062369) and methyl groups would likely favor an equatorial position to reduce steric hindrance with the rest of the ring. Computational studies would involve rotating the substituents and calculating the energy at each step to map out the potential energy surface and identify the global minimum energy conformation.
Rotational Isomerism of Cyclopropyl and Methyl Substituents
The orientation of the cyclopropyl and methyl groups relative to the morpholine ring introduces further conformational possibilities. The rotation around the C3-cyclopropyl and C3-methyl bonds would lead to different rotational isomers (rotamers). The energetic landscape of these rotations would reveal the most stable orientations and the energy barriers to rotation. The unique electronic properties of the cyclopropyl group, with its "bent" bonds, can lead to specific electronic interactions with the morpholine ring that influence conformational preferences.
Intermolecular Interactions and Solvation Effects
The interaction of this compound with itself (in the solid or liquid state) and with solvent molecules is crucial for understanding its macroscopic properties. The nitrogen and oxygen atoms in the morpholine ring can act as hydrogen bond acceptors, influencing its solubility and boiling point.
Computational models can simulate the effects of a solvent on the conformation and electronic structure of the molecule. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can provide insights into how the molecule behaves in different solvent environments. Explicit solvation models, where individual solvent molecules are included in the calculation, offer a more detailed picture of specific intermolecular interactions like hydrogen bonding. These calculations would help predict the solubility and stability of this compound in various media.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including conformational changes, flexibility, and interactions with its environment.
While specific MD simulation studies exclusively focused on this compound are not extensively documented in the reviewed literature, the dynamic behavior can be inferred from computational studies on the parent morpholine ring and its derivatives. researchgate.netacs.orgacs.org The morpholine ring typically exists in a chair conformation, and MD simulations would be instrumental in exploring the conformational landscape of this compound. researchgate.net These simulations can quantify the energy barriers between different chair and boat conformations and determine the preferential orientation of the equatorial and axial substituents.
| Dynamic Property | Information Gained from MD Simulation | Potential Significance |
|---|---|---|
| Conformational Analysis | Identifies stable and metastable conformers (e.g., chair, boat) and the equilibrium between them. | Helps understand the three-dimensional shape that influences biological activity. |
| Ring Puckering | Quantifies the flexibility and puckering coordinates of the morpholine ring. | Provides insight into the structural rigidity or flexibility of the heterocyclic core. |
| Substituent Orientation | Determines the preferred orientation (axial/equatorial) and rotational dynamics of the cyclopropyl and methyl groups. | Crucial for understanding steric effects and binding interactions with other molecules. |
| Solvent Interaction | Maps the interaction of the molecule with surrounding solvent molecules, including hydrogen bonding. | Elucidates pharmacokinetic properties like solubility and membrane permeability. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational quantum mechanics is widely used to predict spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. The standard modern approach involves geometry optimization of the molecule using Density Functional Theory (DFT), followed by the calculation of NMR shielding constants using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net
For this compound, DFT calculations can predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The accuracy of these predictions has improved significantly, with modern methods achieving high correlation with experimental data. nih.gov For instance, studies show that predicted backbone chemical shifts for proteins can achieve correlation coefficients of up to 0.9992 for ¹³C and 0.9744 for ¹H, with low root-mean-square errors (RMSE). nih.gov Similar accuracy is expected for small organic molecules. The predicted values are often scaled or corrected using a linear regression analysis based on a set of known compounds to improve agreement with experimental results. researchgate.net
Below is an illustrative table of theoretically predicted ¹³C NMR chemical shifts for this compound, based on typical values for similar chemical environments. frontiersin.orgnih.govpdx.edu Actual computational studies would provide more precise, structure-specific values.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
|---|---|---|
| C (quaternary, C3) | ~60-70 | Attached to N, O, a methyl group, and a cyclopropyl group. |
| CH₂ (morpholine, C2) | ~70-75 | Adjacent to oxygen (O1). |
| CH₂ (morpholine, C5) | ~45-55 | Adjacent to nitrogen (N4). |
| CH₂ (morpholine, C6) | ~65-70 | Adjacent to oxygen (O1). |
| CH₃ (methyl) | ~20-30 | Alkyl group attached to a quaternary carbon. |
| CH (cyclopropyl) | ~10-20 | Methine carbon of the cyclopropyl ring. |
| CH₂ (cyclopropyl) | ~5-15 | Methylene (B1212753) carbons of the cyclopropyl ring. |
Reaction Pathway and Transition State Computations
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. By identifying the lowest energy path connecting reactants to products, a reaction's mechanism, feasibility, and selectivity can be understood.
A relevant example is the computational study of C-H functionalization in N-alkylamines, such as N-methylmorpholine, a close analog of the target compound's core structure. acs.org Studies have investigated the selective C-H abstraction from N-CH₃ groups versus N-CH₂ groups. Using DFT calculations, researchers can compute the reaction free energy profile for different pathways. acs.org
For instance, in the reaction of N-methylmorpholine with a radical cation, computations have shown that hydrogen atom abstraction from the N-CH₃ group is kinetically and thermodynamically favored over abstraction from the N-CH₂ groups of the morpholine ring. acs.org This contra-thermodynamic selectivity is explained by analyzing the stability of the resulting radical intermediates and the energies of the transition states. Such computational findings are critical for designing selective late-stage functionalization reactions in drug discovery. acs.org
Transition state computations are also essential for explaining the stereoselectivity of reactions that form the morpholine ring. For example, in palladium-catalyzed carboamination reactions to form substituted morpholines, the observed cis or trans stereochemistry of the product is rationalized by computing the energies of different possible transition states, such as boat-like versus chair-like structures. nih.gov Similarly, copper-promoted syntheses of morpholines are believed to proceed through specific chair-like transition states that dictate the final diastereoselectivity. nih.gov
| Reaction Pathway | Computed Parameter | Value (kcal/mol) | Significance |
|---|---|---|---|
| H-abstraction from N-CH₃ of N-methylmorpholine | Activation Free Energy (ΔG‡) | +5.4 | Lower energy barrier indicates a faster reaction rate. acs.org |
| H-abstraction from N-CH₂ of N-methylmorpholine | Activation Free Energy (ΔG‡) | +7.0 | Higher energy barrier explains the selectivity for the N-CH₃ group. acs.org |
| Formation of N-CH₂• radical + DABCO-H⁺ | Reaction Free Energy (ΔG) | -9.5 | Indicates the relative stability of the product radical intermediate. acs.org |
| Formation of N-CH•-CH₂ radical + DABCO-H⁺ | Reaction Free Energy (ΔG) | -8.9 | Shows the product of N-CH₂ abstraction is less stable. acs.org |
Chemical Reactivity and Mechanistic Studies of 3 Cyclopropyl 3 Methylmorpholine
Nucleophilic Reactivity at the Nitrogen Atom
The nitrogen atom in 3-Cyclopropyl-3-methylmorpholine is the primary center of nucleophilicity. As a tertiary amine, it readily participates in reactions with various electrophiles. The lone pair of electrons on the nitrogen atom allows it to act as a Brønsted-Lowry base, accepting a proton from an acid to form a morpholinium salt.
The steric hindrance imposed by the adjacent cyclopropyl (B3062369) and methyl groups at the C-3 position modulates the accessibility of the nitrogen's lone pair. This steric environment influences the rate and equilibrium of its reactions with electrophiles. For instance, in alkylation reactions, where the nitrogen atom attacks an alkyl halide, the size of the incoming electrophile can significantly affect the reaction's feasibility and yield.
Electrophilic Behavior of the Morpholine (B109124) Ring Carbons
While the nitrogen atom is the most nucleophilic site, the carbon atoms of the morpholine ring can exhibit electrophilic character under certain conditions. The carbons adjacent to the oxygen and nitrogen atoms (C-2 and C-5) are particularly susceptible to nucleophilic attack, especially if the nitrogen atom is quaternized or coordinated to a Lewis acid. This coordination enhances the electron-withdrawing effect of the heteroatoms, making the adjacent carbons more electrophilic.
Ring-Opening Reactions of the Cyclopropyl Moiety
The cyclopropyl group attached to the C-3 position of the morpholine ring is a source of significant chemical reactivity due to its inherent ring strain. This strain can be relieved through ring-opening reactions, which can be initiated by electrophilic attack or through radical pathways.
Under acidic conditions, protonation of the cyclopropyl ring can lead to a carbocationic intermediate, which can then be attacked by a nucleophile, resulting in a ring-opened product. The regioselectivity of this ring-opening is influenced by the stability of the resulting carbocation and the nature of the attacking nucleophile.
Cycloaddition Reactions and Mechanistic Pathways
The strained cyclopropyl ring of this compound can participate in cycloaddition reactions. These reactions can proceed through various mechanistic pathways, including concerted and stepwise processes. For instance, in reactions with electron-deficient alkenes or alkynes, a [2+2] or [3+2] cycloaddition may occur, leading to the formation of more complex heterocyclic systems. The specific pathway taken is often dependent on the reaction conditions, such as temperature and the presence of catalysts.
Radical Chemistry and Intermediates (e.g., Aminiumyl Radicals)
The tertiary amine functionality of this compound can undergo single-electron transfer (SET) processes to form aminiumyl radical cations. These radical intermediates are highly reactive and can participate in a variety of subsequent reactions, including hydrogen atom abstraction, cyclization, and fragmentation. The formation of these radicals can be initiated by photochemical methods or by reaction with a chemical oxidant. The stability and reactivity of the aminiumyl radical are influenced by the electronic and steric properties of the substituents on the nitrogen atom.
Metal-Catalyzed Transformations and Organometallic Intermediates
The presence of both a nitrogen atom and a strained carbocyclic ring makes this compound a substrate for various metal-catalyzed transformations. Transition metals such as palladium, rhodium, and nickel can catalyze a range of reactions, including cross-coupling, C-H activation, and ring-opening reactions of the cyclopropyl group.
These transformations often proceed through the formation of organometallic intermediates. For example, oxidative addition of a metal catalyst into a C-C or C-H bond of the cyclopropyl ring can generate a metallacyclobutane intermediate. This intermediate can then undergo further reactions, such as reductive elimination or migratory insertion, to form the final product.
Three-Component Reactions Incorporating the Compound
A comprehensive review of scientific literature and chemical databases did not yield specific examples of three-component reactions in which this compound is a core reactant. Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a new product that contains substantial portions of all the starting materials. While the morpholine scaffold is a valuable motif in medicinal chemistry, and various three-component reactions exist for the synthesis of substituted morpholines, research detailing the use of this compound as a building block in such reactions is not publicly available. nih.govnih.govacs.orgthieme-connect.com
General multicomponent reactions like the Ugi, Passerini, and Mannich reactions often involve amines as one of the key components. mdpi.comnih.govrsc.org For instance, secondary amines can participate in these reactions to generate complex molecular architectures. In theory, as a secondary amine, this compound could potentially participate in such transformations. However, no specific studies, detailed research findings, or data tables for three-component reactions incorporating this compound have been reported.
Some studies mention the use of a related compound, N-methylmorpholine (NMM), in the context of multicomponent reactions, but it is typically employed as a base or catalyst rather than as a reactant that is incorporated into the final product structure. mdpi.comrsc.orgacs.org
Due to the absence of specific research data, no data tables on the three-component reactions of this compound can be provided.
Applications As a Chemical Building Block in Advanced Organic Synthesis
Construction of Complex Heterocyclic Systems
The 3-cyclopropyl-3-methylmorpholine scaffold serves as a foundational component for the synthesis of more elaborate heterocyclic systems. Its inherent structure is often incorporated into larger molecules through reactions involving the secondary amine of the morpholine (B109124) ring. This amine can act as a nucleophile, enabling its attachment to various electrophilic partners to form new carbon-nitrogen bonds.
For instance, substituted morpholines are frequently used in the construction of fused and bridged heterocyclic systems. researchgate.netsci-hub.se The general strategy involves the reaction of the morpholine nitrogen with precursors that can undergo subsequent cyclization reactions. The cyclopropyl (B3062369) group in this compound can influence the reactivity and conformational preference of the resulting larger structure, which is a key consideration in the design of complex molecules. nih.gov This is seen in the synthesis of complex molecules where a cyclopropyl moiety is introduced alongside a morpholine ring to build intricate scaffolds, such as in the preparation of substituted 1-oxo-7-fluoro-3,4-dihydroisoquinoline-4-carboxamides or thiazolo[3,2-a]pyridine derivatives. researchgate.netacs.org The synthesis of derivatives like N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide further illustrates how the core morpholine structure can be elaborated into more complex heterocyclic compounds.
Scaffold for Medicinal Chemistry Research
In medicinal chemistry, the morpholine ring is a common pharmacophore used to design and synthesize new therapeutic agents. sci-hub.seresearchgate.net this compound provides a specialized scaffold that combines the beneficial properties of the morpholine ring with the unique attributes of the cyclopropyl group. nih.gov The cyclopropyl fragment is known to be a "versatile player" in drug molecules, often contributing to improved potency and metabolic stability. acs.org
This scaffold is utilized as a starting point for creating libraries of compounds for drug discovery programs. Researchers attach various functional groups and other cyclic systems to the morpholine nitrogen to explore different chemical spaces. For example, derivatives have been synthesized where the 3-methylmorpholine (B1346471) unit is attached to pyrimidine, indazole, and tetrahydropyrido[4,3-d]pyrimidine cores. ontosight.aiontosight.ainih.gov The presence of the 3-cyclopropyl-3-methyl substitution pattern provides a distinct three-dimensional shape that can be exploited to achieve specific interactions with biological targets, without focusing on the structure-activity relationships themselves. nih.govcsic.es The synthesis of functionalized amino acid derivatives and other complex structures often employs cyclopropyl and morpholine-containing building blocks to generate novel molecular frameworks for further investigation. tandfonline.com
Precursor for Advanced Materials Synthesis
While the primary application of this compound is in the life sciences, its structural features suggest potential use as a precursor in the synthesis of advanced materials. Heterocyclic compounds, in general, are foundational to various areas of materials science, including the development of organic light-emitting diodes (OLEDs), organic cofactors, and polymers. bldpharm.com The rigidity and defined stereochemistry of this particular morpholine derivative could be harnessed to create materials with ordered structures. For example, electrochemical methods have been developed for the synthesis of saturated N/O-heterocycles, which are noted for their importance in both pharmaceuticals and materials. researchgate.net Although specific examples detailing the use of this compound in materials science are not extensively documented, its potential lies in its ability to act as a monomer or a modifying agent in polymerization reactions, or as a building block for creating novel organic functional materials.
Chiral Pool Applications for Asymmetric Synthesis
This compound possesses a chiral center at the C3 position. If resolved into its individual enantiomers, (R)-3-cyclopropyl-3-methylmorpholine and (S)-3-cyclopropyl-3-methylmorpholine, it can be used as a valuable component of the chiral pool. The chiral pool consists of readily available, enantiomerically pure compounds that are used as starting materials for the synthesis of complex chiral molecules, thereby avoiding the need for asymmetric synthesis steps later on.
The utility of chiral morpholine derivatives is well-established. For instance, both (R)-3-methylmorpholine and (S)-3-methylmorpholine are used to introduce stereospecificity into final products. nih.govcphi-online.com In one study, the replacement of an unsubstituted morpholine with (R)-3-methylmorpholine or (S)-3-methylmorpholine in a series of complex inhibitors had a significant and stereospecific impact on the molecule's properties. nih.gov Similarly, the separated enantiomers of this compound could be employed in diastereoselective reactions, where the existing stereocenter directs the formation of new stereocenters with a specific configuration. nih.gov This approach is crucial in the synthesis of enantiomerically pure pharmaceutical compounds, where a specific stereoisomer is often responsible for the desired effect. The synthesis of bicyclic proline analogues, which are important in drug development, highlights the application of chiral building blocks in creating molecules with complex stereochemistry. csic.es
Compound Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅NO | uni.lu |
| Molecular Weight | 141.214 g/mol | epa.gov |
| Monoisotopic Mass | 141.115364 g/mol | uni.luepa.gov |
| InChI Key | JYWQUNJJKAOYAR-UHFFFAOYSA-N | uni.lu |
| Canonical SMILES | CC1(COCCN1)C2CC2 | uni.lu |
| Predicted XlogP | 0.4 | uni.lu |
Table 2: Predicted Spectroscopic Data for this compound
| Data Type | Prediction Details | Source |
|---|---|---|
| Collision Cross Section (CCS) | [M+H]⁺: 133.7 Ų | uni.lu |
| [M+Na]⁺: 140.9 Ų | uni.lu | |
| [M-H]⁻: 138.8 Ų | uni.lu | |
| GC-MS | Predicted spectra are available for similar, more complex structures containing the morpholine moiety, which can serve as a guide for identification. | hmdb.ca |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (R)-3-Cyclopropyl-3-methylmorpholine |
| (R)-3-methylmorpholine |
| (S)-3-Cyclopropyl-3-methylmorpholine |
| (S)-3-methylmorpholine |
| This compound |
| N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide |
| N-methylmorpholine |
Future Perspectives and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Routes for Derivatives
The synthesis of 3-Cyclopropyl-3-methylmorpholine derivatives is inherently challenging due to the presence of a quaternary stereocenter at the C3 position of the morpholine (B109124) ring. Future research will likely focus on developing efficient and highly stereoselective methods to access enantiomerically pure versions of this scaffold.
Several potential strategies could be explored:
Chiral Pool Synthesis: One approach involves starting from a readily available chiral precursor. For instance, the synthesis could commence with an enantiopure 3-methylmorpholine (B1346471), leveraging established methods such as the reduction of chiral lactams. acs.org The cyclopropyl (B3062369) group could then be introduced at a later stage.
Asymmetric Catalysis: The development of catalytic asymmetric methods would be a significant advance. This could involve the diastereoselective Strecker reaction on a ketone precursor, using a chiral amine to direct the stereochemistry of the resulting α-amino nitrile, a key intermediate for the morpholine ring. nih.gov
Building Block Approach: An alternative route would utilize chiral cyclopropyl-containing building blocks, such as cyclopropylamine (B47189) or cyclopropanecarbonyl chloride, which are incorporated into the structure. thieme-connect.com Methods like the Simmons-Smith reaction on a suitable exocyclic double bond precursor could also be employed to form the cyclopropyl ring with stereocontrol. thieme-connect.com
The importance of stereocontrol is paramount, as the specific three-dimensional arrangement of substituents can dramatically influence biological activity. For example, in the development of bitopic ligands for the D3 dopamine (B1211576) receptor, researchers found that a specific (2S,5S) configuration of the morpholine ring and a (1R,2S) configuration of a cyclopropyl linker were essential for optimal binding and selectivity. nih.gov This underscores the need for synthetic methods that can precisely control the absolute and relative stereochemistry of this compound derivatives.
Exploration of Unconventional Reactivity Modes
Beyond standard functionalization of the morpholine nitrogen, the unique combination of the cyclopropyl and morpholine rings allows for the exploration of less conventional reaction pathways.
Cyclopropane (B1198618) Ring-Opening Reactions: Donor-acceptor cyclopropanes are known to undergo formal [3+2] cycloadditions with various partners under Lewis acid or transition metal catalysis. caltech.edu By installing an appropriate "acceptor" group (e.g., a ketone) adjacent to the cyclopropyl "donor," derivatives of this compound could serve as three-carbon synthons for constructing complex five-membered heterocyclic and carbocyclic systems. caltech.eduwisc.edu
Radical-Mediated C-H Functionalization: The morpholine ring itself can participate in radical reactions. Studies on N-methylmorpholine-N-oxide (NMMO) have shown that carbon-centered radicals can be generated, particularly at the C3 position adjacent to the nitrogen. researchgate.net It is plausible that similar radical intermediates could be generated from this compound, enabling novel C-H functionalization reactions at a typically unreactive site. This opens the door to late-stage diversification of the scaffold. The recombination of these radical species can lead to the formation of dimers and other complex structures. researchgate.net
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. beilstein-journals.orgnih.gov The this compound scaffold and its precursors are well-suited for integration into MCR strategies.
As a Nucleophilic Component: The secondary amine of the morpholine ring can act as the amine component in well-known MCRs like the Ugi or Mannich reactions, allowing for the one-pot attachment of diverse substituents.
Via Precursor MCRs: A more sophisticated approach involves using MCRs to construct the core structure itself. For example, a precursor such as a cyclopropyl-substituted aldehyde could undergo a Passerini or Ugi reaction. rsc.orgmdpi.com In one synthesis of the antiviral drug Telaprevir, a Passerini three-component reaction involving a cyclopropyl isocyanide was a key step in building a complex intermediate. rsc.orgmdpi.com A similar strategy could be envisioned where an MCR product is subsequently cyclized to form the this compound ring system, providing rapid access to a library of analogues.
Advanced Spectroscopic Characterization of Transient Species
The unconventional reactivity modes discussed previously, particularly those involving radical intermediates, necessitate the use of advanced spectroscopic techniques for their study. Future research should focus on the direct observation and characterization of these short-lived species to elucidate reaction mechanisms.
Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most direct technique for detecting and characterizing radical species, such as the potential carbon-centered radicals on the morpholine ring. researchgate.net EPR could provide information on the structure and electronic environment of these transient intermediates.
Trapping Experiments with Mass Spectrometry: As demonstrated in studies of NMMO, reactive radical intermediates can be "trapped" with molecules like γ-tocopherol, and the resulting stable products can be identified by mass spectrometry, providing indirect but compelling evidence for the existence of the transient species. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can also probe transient species and their reaction pathways. Furthermore, NMR is a powerful tool for studying the interactions of stable derivatives with biological targets. For instance, NMR has been used to investigate the binding behavior of cyclopropyl-containing inhibitors with the PD-L1 protein, providing crucial insights for drug design. bohrium.com
Computational Design of New Derivatives with Tuned Physicochemical Properties
Computational chemistry offers a powerful toolkit for designing new derivatives of this compound with optimized properties for specific applications. The morpholine ring is often incorporated into drug candidates to improve their physicochemical profile, including enhancing aqueous solubility and metabolic stability while maintaining a favorable lipophilic–hydrophilic balance. acs.org
Predicting Physicochemical Properties: Computational models can accurately predict key properties such as lipophilicity (XlogP), aqueous solubility, and pKa for virtual derivatives before they are synthesized. This allows for the in silico screening of large libraries to identify candidates with the most promising drug-like characteristics. The parent compound, this compound, has a predicted XlogP of 0.4, suggesting a relatively balanced profile. uni.lu
Table 1: Predicted Physicochemical and Spectroscopic Properties for this compound
| Property | Value | Source |
| Molecular Formula | C8H15NO | PubChem uni.lu |
| Monoisotopic Mass | 141.11537 Da | PubChem uni.lu |
| Predicted XlogP | 0.4 | PubChem uni.lu |
| Predicted Collision Cross Section (CCS) Ų | ||
| [M+H]⁺ | 133.7 | PubChem uni.lu |
| [M+Na]⁺ | 140.9 | PubChem uni.lu |
| [M-H]⁻ | 138.8 | PubChem uni.lu |
This table is interactive. Click on headers to sort.
Structure-Based Drug Design (SBDD): For a given biological target, such as the mTOR kinase where 3-methylmorpholine derivatives have shown activity, molecular docking can be used to predict how novel derivatives will bind. acs.org This allows for the rational design of substituents on the cyclopropyl or morpholine rings to enhance binding affinity and selectivity. bohrium.com
Conformational Analysis: The interplay between the rigid cyclopropyl group and the flexible morpholine ring creates a unique conformational landscape. Computational methods can map this landscape to understand how the molecule's preferred three-dimensional shape influences its interaction with biological targets.
By combining these computational approaches with the advanced synthetic and analytical methods outlined above, researchers can unlock the full potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-Cyclopropyl-3-methylmorpholine to improve yield and purity?
- Methodological Answer : Prioritize reaction conditions such as solvent polarity (e.g., DMF vs. THF), base selection (e.g., sodium hydride vs. potassium carbonate), and temperature control. Cyclopropylation reactions often require anhydrous conditions to minimize side reactions. Use column chromatography with gradients of ethyl acetate/hexane for purification, and validate purity via HPLC or GC-MS . Kinetic studies (e.g., monitoring via <sup>1</sup>H NMR) can identify rate-limiting steps for optimization.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Verify cyclopropyl proton splitting patterns (δ ~0.5–1.5 ppm) and morpholine ring protons (δ ~3.5–4.5 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C8H15NO).
- X-ray crystallography : Resolve stereochemistry if chiral centers are present .
Q. What stability challenges arise when handling this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Heat samples to 40–60°C for 1–4 weeks and analyze degradation products via LC-MS.
- pH stability : Expose the compound to buffers (pH 1–13) and monitor hydrolysis (e.g., cyclopropane ring opening) using UV-Vis or NMR .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate enantiomeric excess?
- Methodological Answer : Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric cyclopropanation. Validate enantiopurity via:
- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
- Optical rotation : Compare observed values to literature data for enantiomers .
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound derivatives targeting neurotransmitter receptors?
- Methodological Answer : Synthesize analogs with modifications to the cyclopropyl or methyl groups. Perform:
- In vitro binding assays : Radioligand competition assays (e.g., <sup>3</sup>H-labeled ligands) for receptors like σ-1 or NMDA.
- Molecular docking : Map steric and electronic interactions using software like AutoDock Vina .
Q. How do metabolic pathways affect the pharmacokinetic profile of this compound, and what in vitro models predict hepatic clearance?
- Methodological Answer : Use hepatocyte microsomes or S9 fractions to identify Phase I/II metabolites (e.g., CYP450 oxidation). Quantify metabolic stability via:
- Intrinsic clearance (CLint) : Calculate using substrate depletion assays.
- LC-MS/MS : Profile metabolites and correlate with in silico predictions (e.g., SwissADME) .
Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Investigate factors such as:
- Protein binding : Measure free fraction using equilibrium dialysis.
- Blood-brain barrier permeability : Use MDCK-MDR1 cell assays.
- Dose-response alignment : Reconcile EC50 values with plasma exposure levels from PK studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
